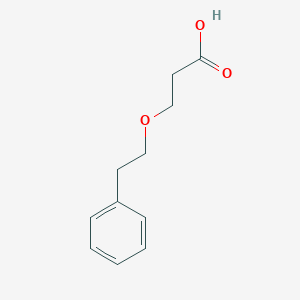

3-(2-Phenylethoxy)propanoic acid

Description

3-(2-Phenylethoxy)propanoic acid is a propanoic acid derivative featuring a phenylethoxy substituent at the β-position. Its structural uniqueness lies in the ether-linked 2-phenylethyl group, which confers distinct physicochemical and biological properties. This compound is synthesized via reactions involving bromomethyl propionate and potassium carbonate under anhydrous acetic acid reflux, followed by hydrolysis to yield the free acid form . Derivatives of this compound, such as 3-[(5Z)-4-oxo-{5-[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl]propanoic acid (4e), have been explored as multi-target ligands for diabetes mellitus due to their thiazolidinedione core and aromatic substituents . Its molecular weight and functional groups make it a versatile scaffold for drug development, particularly in targeting metabolic enzymes and inflammatory pathways.

Properties

CAS No. |

155526-40-2 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(2-phenylethoxy)propanoic acid |

InChI |

InChI=1S/C11H14O3/c12-11(13)7-9-14-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13) |

InChI Key |

IENQCPAFBMYUKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCOCCC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Diabetes Management

Research has indicated that derivatives of 3-(2-Phenylethoxy)propanoic acid can act as multi-target ligands for diabetes treatment. Specifically, compounds synthesized from this acid have shown effectiveness in inhibiting key enzymes implicated in diabetes, such as aldose reductase and protein tyrosine phosphatase 1B. A study highlighted the synthesis of 3-(5-arylidene-4-oxothiazolidin-3-yl)propanoic acids, which demonstrated promising results against these targets, suggesting potential for developing new therapeutic agents for diabetes management .

1.2 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In particular, its analogs have been tested as quorum sensing antagonists, which can inhibit bacterial communication and virulence. This application is particularly relevant in combating antibiotic-resistant bacterial strains. The study reported that certain analogs of this compound effectively inhibited bioluminescence in Vibrio harveyi, a model organism for studying quorum sensing .

Pesticidal Applications

2.1 Minimal Risk Pesticide

This compound has been recognized for its potential use as a pesticide. It is classified under minimal risk pesticides in the U.S., allowing it to be used without extensive registration processes. Its antifungal properties have been utilized in formulations aimed at managing pests like bed bugs, demonstrating its utility in agricultural and household pest control .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound derivatives. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary findings suggest that certain derivatives may enhance neuronal survival and function under stress conditions.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives involves various chemical reactions that allow for structural modifications aimed at enhancing biological activity. The structure-activity relationship studies provide insights into how changes in molecular structure affect pharmacological properties, guiding the design of more effective compounds.

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| 3-(5-arylidene-4-oxothiazolidin-3-yl)propanoic acid | Protein Tyrosine Phosphatase 1B | Moderate |

| 3-methyl-N-(2′-phenylethyl)-butyramide | Quorum Sensing in Vibrio harveyi | Effective |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinedione Derivatives

Compounds like P3 [3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid] and P7 [3-((4-chlorophenyl)(5-(4-(dimethylamino)benzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid] share the propanoic acid backbone but incorporate thiazolidinone rings. These derivatives exhibit enzyme inhibitory activity, with P3 showing an IC50 of 35 µM against Furin, a protease implicated in viral activation . In contrast, 3-(2-phenylethoxy)propanoic acid derivatives (e.g., 4e) lack the thiazolidinone moiety but retain aromatic interactions, suggesting divergent mechanisms of action .

Natural and Dietary Metabolites

3-(3′-Hydroxyphenyl)propanoic acid and 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid are colonic metabolites of polyphenols. The latter undergoes sulfation or glucuronidation to form conjugated derivatives, enhancing its excretion .

Substituted Phenylpropanoic Acids

3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2) and 3-(3-methoxyphenyl)propanoic acid (C10H12O3) are structural analogs with methoxy and methyl substitutions. 3-(4-Hydroxy-3-nitrophenyl)propanoic acid lacks significant hazards under OSHA standards , unlike brominated or chlorinated derivatives (e.g., P3), which may pose higher toxicity risks.

Physicochemical and Pharmacokinetic Comparisons

- Solubility: 3-(3-Hydroxyphenyl)propanoic acid has a solubility of 2.80 g/L , whereas ester derivatives like ethyl 3-(2-phenylethoxy)acrylate (C13H16O3) are more lipophilic, favoring membrane permeability .

Preparation Methods

Reaction Mechanism

-

Alkoxide Formation : 3-Hydroxypropanoic acid is esterified (e.g., to ethyl 3-hydroxypropanoate) to protect the carboxylic acid group. Treatment with a strong base like sodium hydride (NaH) generates the corresponding alkoxide.

-

Nucleophilic Substitution : The alkoxide attacks 2-phenylethyl bromide, displacing bromide to form the ether bond.

-

Ester Hydrolysis : The ethyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield the free carboxylic acid.

Example Procedure

-

Step 1 : Ethyl 3-hydroxypropanoate (1.0 mol), 2-phenylethyl bromide (1.2 mol), and NaH (1.5 mol) are refluxed in dry tetrahydrofuran (THF) for 12 hours.

-

Step 2 : The crude product is purified via distillation (yield: 78%).

-

Step 3 : Hydrolysis with 2M NaOH at 80°C for 4 hours affords this compound (yield: 92%).

Optimization Insights

-

Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but require higher temperatures.

-

Base Selection : Potassium carbonate (K₂CO₃) offers milder conditions compared to NaH, reducing side reactions.

Nucleophilic Substitution Using 3-Halopropanoic Acid Derivatives

This method employs 3-chloropropanoic acid or its esters as electrophilic intermediates.

Reaction Pathway

-

Halogenation : 3-Hydroxypropanoic acid is converted to 3-chloropropanoic acid using thionyl chloride (SOCl₂).

-

Etherification : The chloride reacts with 2-phenylethanol in the presence of a base (e.g., K₂CO₃).

-

Acid Workup : Direct isolation or ester hydrolysis yields the target compound.

Industrial-Scale Protocol

-

Step 1 : 3-Chloropropanoic acid (1.0 mol) and 2-phenylethanol (1.1 mol) are heated in toluene with K₂CO₃ (2.0 mol) at 110°C for 8 hours.

-

Step 2 : The mixture is filtered, and the solvent is evaporated. Yield: 85%.

Challenges

-

Byproduct Formation : Competing elimination reactions may occur at elevated temperatures.

-

Catalyst Use : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance interfacial reactivity.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables stereospecific ether synthesis under mild conditions, ideal for acid-sensitive substrates.

Protocol Overview

-

Substrate Preparation : Ethyl 3-hydroxypropanoate and 2-phenylethanol are combined with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

-

Etherification : The reaction proceeds at room temperature, forming the ether bond.

-

Hydrolysis : The ester is cleaved to release the carboxylic acid.

Key Data

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield (Ether) | 88% |

| Hydrolysis Yield | 94% |

Advantages

-

Stereochemical Control : Retains configuration at the β-carbon.

-

Functional Group Tolerance : Compatible with esters and alcohols.

Alternative Methods: Grignard and Ullmann Coupling

Grignard Approach

-

Propanoic Acid Activation : Convert 3-hydroxypropanoic acid to its tert-butyl ester for protection.

-

Grignard Addition : React with 2-phenylethylmagnesium bromide to form the ether.

-

Deprotection : Acidic cleavage of the tert-butyl group.

Limitations

Ullmann Coupling

A copper-catalyzed coupling between 3-iodopropanoic acid and 2-phenylethanol.

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline.

-

Conditions : 120°C in dimethyl sulfoxide (DMSO).

Industrial Production and Scalability

Large-scale synthesis prioritizes cost efficiency and minimal waste.

Preferred Route : Williamson ether synthesis using 2-phenylethyl bromide and ethyl 3-hydroxypropanoate.

-

Catalyst Recycling : K₂CO₃ is filtered and reused.

-

Solvent Recovery : Toluene is distilled and recycled (95% recovery).

Environmental Considerations

Q & A

Basic: What synthetic routes are commonly employed for 3-(2-Phenylethoxy)propanoic acid, and how can reaction efficiency be optimized?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or esterification reactions. For example, reacting 2-phenylethanol with a propanoic acid derivative (e.g., 3-bromopropanoic acid) under basic conditions (e.g., K₂CO₃) can yield the target compound. Optimization includes:

- Temperature control : 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.1–4.3 ppm for ethoxy CH₂) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 209) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether) validate functional groups .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) of this compound?

Answer:

Discrepancies often arise from experimental variables:

- Concentration gradients : Use dose-response curves to identify effective vs. toxic ranges .

- Assay conditions : Standardize pH, temperature, and cofactors (e.g., Mg²⁺ for kinases) to ensure reproducibility .

- Control experiments : Include positive/negative controls (e.g., known inhibitors) and validate results across multiple cell lines or enzyme isoforms .

Meta-analyses of published data can highlight contextual factors (e.g., cell type-specific effects) .

Advanced: What strategies are effective for studying the metabolic fate of this compound in vivo?

Answer:

Metabolic profiling involves:

- Isotopic labeling : Use ¹³C or ²H isotopes to track biotransformation pathways via LC-MS/MS .

- Enzyme inhibition studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

- Urine/plasma analysis : Detect phase II metabolites (e.g., glucuronides or sulfates) using high-resolution MS and compare with synthetic standards .

Key metabolites may include hydroxylated derivatives or propanoic acid cleavage products .

Advanced: How can computational modeling guide the design of derivatives with enhanced target specificity?

Answer:

- Docking simulations : Use software like AutoDock to predict binding affinities for target proteins (e.g., COX-2 for anti-inflammatory activity) .

- QSAR analysis : Correlate structural features (e.g., substituent electronegativity, chain length) with activity data to prioritize synthetic targets .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in design .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation .

- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritancy .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What experimental designs mitigate batch-to-batch variability in biological assays involving this compound?

Answer:

- Standardized synthesis : Adopt fixed reaction times, temperatures, and purification methods .

- Blinded studies : Use coded samples to eliminate observer bias .

- Replicate sampling : Include ≥3 technical replicates per experiment and validate findings across independent batches .

Advanced: How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- Knockout models : Use CRISPR/Cas9 to delete putative target genes and assess phenotypic rescue .

- Transcriptomics : RNA-seq identifies differentially expressed pathways post-treatment .

- Pull-down assays : Affinity chromatography coupled with MS identifies binding partners .

Basic: What solvents and pH conditions stabilize this compound in solution?

Answer:

- Solubility : DMSO or ethanol (≥10 mg/mL) for stock solutions; avoid aqueous buffers with pH <4 to prevent precipitation .

- Storage : –20°C in amber vials to prevent photodegradation; monitor stability via HPLC every 6 months .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural validation?

Answer:

- Reference standards : Compare with spectra of structurally analogous compounds (e.g., 3-phenoxypropanoic acid) .

- Dynamic NMR : Variable-temperature studies resolve conformational equilibria affecting peak splitting .

- Quantum calculations : DFT-based NMR prediction (e.g., Gaussian) validates experimental shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.